2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride
Overview
Description
2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride (2-MEAP) is a derivative of 2-methoxyacetate, which is an organic compound that is commonly used in a variety of scientific research applications. 2-MEAP is a synthetic compound that has been studied for its potential to be used in a variety of laboratory experiments.
Scientific Research Applications
Radioligand for Acetylcholinesterase (AChE) Imaging A derivative, 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, acts as a reversible inhibitor of acetylcholinesterase (AChE). It was prepared as a radioligand for in vivo studies but showed uniform brain distribution, limiting its effectiveness for imaging AChE in the mammalian brain (Brown-Proctor et al., 1999).
Synthesis of Piperidine Analgesics Synthesis of a series of 3-methyl-4-(N-phenyl amido)piperidines demonstrated the potential of the methoxyacetamide pharmacophore in producing compounds with significant analgesic potency and short action duration. This research provided insights for developing opiates for short surgical procedures (Lalinde et al., 1990).
Bronchospasm Protection UCB JO28, derived from diphenylmethylene piperidine, exhibited spasmolytic properties in smooth muscle and showed substantial protection against histamine and methacholine-induced bronchospasm in asthmatic patients (Maesen et al., 2004).
Selective Estrogen Receptor Modulator Synthesis The compound Raloxifene, featuring a piperidinyl ethoxy group, is a selective estrogen receptor modulator (SERM) with agonist actions on bone and serum lipids while antagonizing estrogen in breast and uterus. It represents a class of compounds with potential therapeutic applications in estrogen-related conditions (Palkowitz et al., 1997).
Effects on Cognitive Performance Studies on novel selective 5-HT4 receptor ligands, like RS 67333 and RS 67506, which have a piperidinyl group, revealed their potential in enhancing cognitive performance, particularly in spatial learning and memory in a rat model (Fontana et al., 1997).
Antifungal and Analgesic Properties Compounds synthesized from 2,6-diaryl-3-methyl-4-piperidones were studied for their potential antifungal and analgesic activities, showing that specific derivatives can exhibit potent antifungal activity against Aspergillus niger and analgesic properties (Rameshkumar et al., 2003).
properties
IUPAC Name |
2-piperidin-3-ylethyl 2-methoxyacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3.ClH/c1-13-8-10(12)14-6-4-9-3-2-5-11-7-9;/h9,11H,2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVOLJDRCQFFQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)OCCC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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